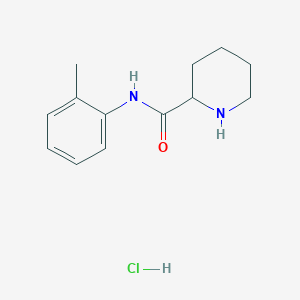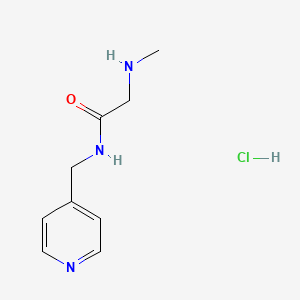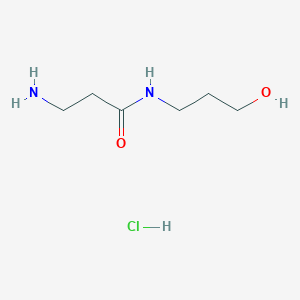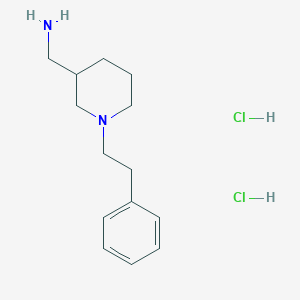![molecular formula C15H18N2O3 B1398547 Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate CAS No. 1042693-50-4](/img/structure/B1398547.png)
Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate
Overview
Description
Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate is a chemical compound that belongs to the class of 1,3,4-oxadiazoles . Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They are known for their diverse biological effects .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, including Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate, often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .Molecular Structure Analysis
The molecular structure of Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate consists of a five-membered 1,3,4-oxadiazole ring substituted with a tert-butylphenyl group and an ethyl carboxylate group .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazoles are diverse and can lead to a variety of functionalized derivatives . The specific reactions of Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate are not detailed in the available literature.Scientific Research Applications
Anti-Infective Agents in Medicine
Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate: has been studied for its potential as an anti-infective agent. The compound’s structure, which includes the 1,2,4-oxadiazole ring, is known for its versatility in drug discovery . This compound has shown promise in combating various infectious diseases, including those caused by bacteria, viruses, and other pathogens. Its efficacy against resistant strains of microorganisms makes it a valuable candidate for developing new medications.
Agricultural Chemicals
In agriculture, this compound could be utilized to develop new pesticides or herbicides. The oxadiazole ring is a common feature in molecules with bioactive properties, which can be tailored to target specific pests or weeds without harming crops . Research in this area could lead to safer, more effective agricultural chemicals.
Material Science
The compound’s potential applications in material science stem from its chemical stability and heterocyclic structure. It could be used in the synthesis of novel polymers or coatings that require specific thermal or chemical resistance properties . This could be particularly useful in creating materials for extreme environments or specialized industrial applications.
Environmental Science
In environmental science, Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate may play a role in the development of sensors or indicators for environmental monitoring. Its reactivity with certain pollutants or its ability to bind to specific molecules could be harnessed to detect contaminants in water, air, or soil .
Analytical Chemistry
This compound could be important in analytical chemistry, where it might serve as a reagent or a standard in chromatographic methods or spectrometry. Its well-defined structure and properties allow for precise measurements and calibrations in complex analyses .
Biochemistry
Finally, in biochemistry, the compound could be used to study protein-ligand interactions or enzyme kinetics. The oxadiazole ring might interact with biological macromolecules in a way that provides insights into their function or structure .
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds likely target key proteins or enzymes in these pathogens, disrupting their normal function and leading to their elimination.
Mode of Action
1,2,4-oxadiazoles, in general, are known to interact with their targets through hydrogen bonding . The electronegativities of nitrogen and oxygen in the oxadiazole ring make it a strong hydrogen bond acceptor , which could facilitate interactions with target proteins or enzymes.
Biochemical Pathways
Given its potential anti-infective properties, it may interfere with essential biochemical pathways in pathogens, such as dna replication, protein synthesis, or cell wall synthesis, leading to their death .
Result of Action
Based on the known activities of similar 1,2,4-oxadiazole compounds, it may exert anti-infective effects by inhibiting the growth of pathogens or killing them outright .
Future Directions
The future directions for research on Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate and similar compounds involve further exploration of their biological activities and potential applications in medicinal chemistry . This includes investigations into their activity as anticancer, antimicrobial, and antiviral agents .
properties
IUPAC Name |
ethyl 3-(4-tert-butylphenyl)-1,2,4-oxadiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-5-19-14(18)13-16-12(17-20-13)10-6-8-11(9-7-10)15(2,3)4/h6-9H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDGVIDOAVMYIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-amino-4-[(2-hydroxy-1,1-dimethylethyl)-amino]benzoate](/img/structure/B1398464.png)












